molecular formula C16H20N2O3 B5124662 N~1~-[5-(tert-butyl)-3-isoxazolyl]-4-ethoxybenzamide

N~1~-[5-(tert-butyl)-3-isoxazolyl]-4-ethoxybenzamide

Cat. No.: B5124662
M. Wt: 288.34 g/mol
InChI Key: XETPIEAHGUGPMB-UHFFFAOYSA-N
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Description

N~1~-[5-(tert-butyl)-3-isoxazolyl]-4-ethoxybenzamide is a synthetic organic compound characterized by the presence of an isoxazole ring, a tert-butyl group, and an ethoxybenzamide moiety

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-5-20-12-8-6-11(7-9-12)15(19)17-14-10-13(21-18-14)16(2,3)4/h6-10H,5H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETPIEAHGUGPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[5-(tert-butyl)-3-isoxazolyl]-4-ethoxybenzamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Formation of the Ethoxybenzamide Moiety: This involves the reaction of 4-ethoxybenzoic acid with an amine to form the corresponding amide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to facilitate reactions and product isolation.

    Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[5-(tert-butyl)-3-isoxazolyl]-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide (TBHP) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH~4~).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidizing Agents: TBHP, hydrogen peroxide (H~2~O~2~).

    Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH~4~).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K~2~CO~3~).

Major Products

    Oxidation Products: Oxidized derivatives of the isoxazole ring.

    Reduction Products: Reduced forms of the benzamide moiety.

    Substitution Products: Substituted isoxazole derivatives.

Scientific Research Applications

N~1~-[5-(tert-butyl)-3-isoxazolyl]-4-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N1-[5-(tert-butyl)-3-isoxazolyl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N~1~-[5-(tert-butyl)-3-isoxazolyl]-4-ethoxybenzamide can be compared with similar compounds such as:

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